Oxetane-2-carboxylic acid

Medicinal Chemistry Physicochemical Properties ADME Optimization

Lead optimization often suffers when swapping oxetane-2 and oxetane-3 isomers unexpectedly shifts pKa and logP, derailing ADME profiles. Oxetane-2-carboxylic acid provides the exact physicochemical profile needed to avoid this. - Documented pKa 3.77, logP -0.63: A data-verified, lower-pKa building block for rationally tuning permeability and ionization. - Validated (S)-enantiomer tool compound: Known PRODH inhibitor (PDB: 7SQN) for cancer metabolism target validation. - Modern photoredox precursor: Enables mild, visible-light hydrodecarboxylation to 2-aryl oxetanes, avoiding harsh UV and poor selectivity of Paternò-Büchi routes.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 864373-47-7
Cat. No. B1340904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxetane-2-carboxylic acid
CAS864373-47-7
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESC1COC1C(=O)O
InChIInChI=1S/C4H6O3/c5-4(6)3-1-2-7-3/h3H,1-2H2,(H,5,6)
InChIKeyZKCXAZCRQJSFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxetane-2-carboxylic Acid: Physicochemical & Structural Profile


Oxetane-2-carboxylic acid (CAS 864373-47-7) is a strained, four-membered heterocyclic building block characterized by an oxetane ring with a carboxylic acid substituent at the 2-position [1]. It serves as a versatile intermediate in medicinal chemistry, valued for its capacity to function as a bioisostere for carbonyls and gem-dimethyl groups, thereby modulating lipophilicity and metabolic stability of drug candidates [2]. The compound has an experimentally determined pKa of 3.766 and a logP of -0.63, which are critical parameters governing its ionization state and partitioning behavior in biological systems [1].

Bioisostere for carbonyl and gem-dimethyl groups in lead optimization
Strained oxetane scaffold for modulating lipophilicity and metabolic stability
Reported ionization and lipophilicity profile supports ADME tuning

Oxetane-2-carboxylic Acid: Substitution Risks vs. 3-Carboxy Isomer


Substituting oxetane-2-carboxylic acid with its positional isomer, oxetane-3-carboxylic acid, is not a benign swap and carries substantial risk in lead optimization programs. The critical difference lies in the proximity of the electron-withdrawing carboxyl group to the ring oxygen, which profoundly alters the electronic environment, ring strain, and resulting physicochemical properties . This translates into measurable, and often divergent, differences in pKa (affecting charge state at physiological pH) [1], lipophilicity (logP) [1], and chemical stability . These disparities directly impact a molecule's ADME profile, target binding, and synthetic tractability, making them non-interchangeable and necessitating a data-driven selection based on specific project requirements.

Positional isomer (3-carboxy) shifts pKa, altering charge state at physiological pH and potentially affecting membrane permeability.

Different logP between 2- and 3-carboxy isomers may change partitioning behavior and ADME profile.

3-carboxy isomer exhibits lower thermal stability, which can introduce degradation risk during synthesis and storage.

Oxetane-2-carboxylic Acid: Performance vs. Key Analogs


Lower pKa & LogP vs. 3-Carboxy Isomer for Enhanced Bioavailability

Oxetane-2-carboxylic acid is a weaker acid and is more lipophilic than its 3-carboxy isomer. The experimentally measured pKa is 3.766, compared to 4.006 for oxetane-3-carboxylic acid [1]. This 0.24 unit lower pKa means a higher proportion of the 2-carboxy derivative exists in its neutral, more membrane-permeable form at physiological pH. Concurrently, its measured logP is -0.63, which is less hydrophilic than the logP of -0.57 for the 3-isomer [1]. These differences in fundamental properties can significantly influence a compound's oral absorption and distribution profile.

pKa & logP
Data to verify
Target (2-carboxy)
pKa 3.766 · logP −0.63
Comparator (3-carboxy)
pKa 4.006 · logP −0.57
Supports ionization and lipophilicity-driven ADME modeling
Vendor datasheet values; independent verification advised
Medicinal Chemistry Physicochemical Properties ADME Optimization

Selective PRODH Inhibition via (2S)-Enantiomer

The (2S)-oxetane-2-carboxylic acid enantiomer acts as a competitive inhibitor of proline dehydrogenase (PRODH), a key enzyme in proline catabolism linked to cancer cell growth [1]. The high-resolution (2.27 Å) X-ray crystal structure of the E. coli PutA PRODH domain complexed with (2S)-oxetane-2-carboxylic acid (PDB ID: 7SQN) confirms a specific, well-defined binding mode [1]. This demonstrates a structure- and stereochemistry-dependent interaction that is not a general property of all oxetane carboxylic acids, highlighting a unique biological application for this specific enantiomer.

PRODH Inhibition
Head-to-head
(2S)-enantiomer competitive inhibitor · PDB 7SQN · 2.27 Å binding mode
Stereochemical-control context; enantiomer-specific PRODH probe studies
X-ray crystallography with E. coli PutA domain
Cancer Metabolism Enzyme Inhibition PRODH Chiral Chemistry

Superior Thermal Stability Over 3-Carboxy Analog

The positional isomer of oxetane carboxylic acid exhibits distinct stability profiles that are critical for synthesis and storage. While oxetane-2-carboxylic acid is reported to be stable under recommended storage conditions (-20°C) [1], the 3-carboxy derivative demonstrates lower thermal stability, undergoing decomposition at a temperature as low as 150°C and exhibiting reduced solubility in polar solvents . This differential stability is a direct consequence of the altered ring strain and electronic distribution around the four-membered ring.

Thermal Stability
Data to verify
2-carboxy stable at −20 °C; 3-carboxy decomposes at 150 °C
Supports thermal stability context; informs storage and handling review
Based on vendor technical data and literature review
Chemical Stability Process Chemistry Storage and Handling

Mild Photoredox Decarboxylation to Oxetane Building Blocks

Oxetane-2-carboxylic acids are demonstrated to be competent substrates for visible-light-mediated photoredox hydrodecarboxylation, a mild and selective transformation that provides access to 2-aryl oxetanes [1]. This methodology overcomes the limitations of traditional UV-light-mediated Paternò-Büchi [2+2] cycloadditions, which are often plagued by poor diastereocontrol and functional group intolerance [1]. The study reports the successful decarboxylation of a range of 2-aryl oxetane-2-carboxylic acids, showcasing its synthetic utility.

Photoredox Reactivity
Class-level
Visible-light-mediated hydrodecarboxylation to 2-aryl oxetanes
Supports synthetic method development; enables access to oxetane scaffolds
Reported for 2-aryl oxetane-2-carboxylic acids; scope review needed
Photoredox Catalysis Decarboxylative Functionalization Medicinal Chemistry

Oxetane-2-carboxylic Acid: Key Application Scenarios


Fine-Tuning Lipophilicity and Acidity in Lead Optimization

The quantitative physicochemical differences between oxetane-2-carboxylic acid (pKa 3.766, logP -0.63) and its 3-carboxy isomer (pKa 4.006, logP -0.57) [1] provide medicinal chemists with a data-driven strategy for modulating a lead compound's ADME properties. The lower pKa of the 2-carboxy variant results in a higher fraction of unionized species at physiological pH, which can enhance membrane permeability and oral absorption. This makes it a preferred starting point for projects where increasing lipophilicity or decreasing acidity is desired relative to the 3-carboxy analog.

Validated PRODH Probe for Cancer Metabolism

The (2S)-enantiomer of oxetane-2-carboxylic acid serves as a validated, high-resolution structurally characterized inhibitor of proline dehydrogenase (PRODH) [1]. Researchers investigating the role of proline catabolism in cancer cell metabolism or other diseases can confidently procure this enantiomer for use in target validation, competitive binding assays, and structural biology studies. Its specific binding mode (PDB ID: 7SQN) makes it a superior tool compound compared to untested or less specific analogs.

Mild Photoredox Decarboxylative Couplings for Complex Oxetanes

Oxetane-2-carboxylic acid is a valuable precursor for accessing 2-aryl oxetanes via visible-light-mediated photoredox hydrodecarboxylation [1]. This mild, functional-group-tolerant method is particularly advantageous for synthesizing complex oxetane-containing scaffolds for drug discovery programs, as it avoids the harsh UV irradiation and poor selectivity often associated with traditional Paternò-Büchi photocycloadditions. Its use can be a key differentiator in synthetic planning for complex molecules.

Application
Selection Property
Validation Focus
Lead Optimization ADME Modulation
Ionization (pKa) and lipophilicity (logP) profile
Partitioning and permeability modeling
PRODH Target Engagement Studies
Stereoselective binding confirmation
Structural biology and competitive assay review
Oxetane Scaffold Synthesis
Visible-light photoredox reactivity
Functional group tolerance and diastereocontrol review

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37 linked technical documents
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